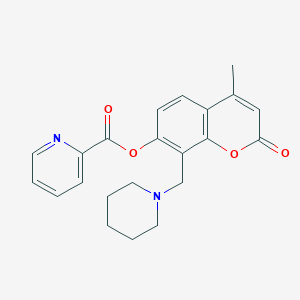
4-Methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-7-yl picolinate
Descripción
4-Methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-7-yl picolinate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Propiedades
Fórmula molecular |
C22H22N2O4 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
[4-methyl-2-oxo-8-(piperidin-1-ylmethyl)chromen-7-yl] pyridine-2-carboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-15-13-20(25)28-21-16(15)8-9-19(17(21)14-24-11-5-2-6-12-24)27-22(26)18-7-3-4-10-23-18/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3 |
Clave InChI |
RHGYDOBOGPMTOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)OC(=O)C4=CC=CC=N4 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-7-yl picolinate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with a suitable β-keto ester.
Introduction of the piperidin-1-ylmethyl group: This step might involve the alkylation of the chromen-2-one core with a piperidine derivative.
Esterification with picolinic acid: The final step could involve the esterification of the chromen-2-one derivative with picolinic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-7-yl picolinate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-7-yl picolinate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin derivatives: Similar in structure and often exhibit similar biological activities.
Flavonoids: Another class of compounds with a chromen-2-one core.
Piperidine derivatives: Compounds containing the piperidine ring, which is common in many pharmaceuticals.
Uniqueness
4-Methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-7-yl picolinate is unique due to the combination of its chromen-2-one core, piperidin-1-ylmethyl group, and picolinate ester. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


